(4-(tert-Butyl)pyridin-2-yl)methanol
Description
(4-(tert-Butyl)pyridin-2-yl)methanol is a pyridine derivative featuring a tert-butyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the steric and electronic effects imparted by the tert-butyl group, which enhances lipophilicity and modulates reactivity.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(4-tert-butylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-6,12H,7H2,1-3H3 |
InChI Key |
AIOQNFLGOFMATK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The tert-butyl group in (4-(tert-Butyl)pyridin-2-yl)methanol distinguishes it from other pyridine methanol derivatives. Key analogs and their substituent effects are summarized below:
Notable Findings:
Physicochemical and Functional Comparisons
Functional Differences :
- Catalytic Applications : Dihydrooxazole derivatives (e.g., A988693) exhibit higher enantioselectivity in asymmetric catalysis due to their chiral centers, whereas the tert-butyl analog may serve as a stabilizing ligand in metal complexes .
- Biological Activity : The hydroxymethyl group in the target compound enables hydrogen bonding, making it a candidate for enzyme inhibition, while CF3-substituted analogs are more suited for hydrophobic binding pockets .
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